N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3,5-dimethoxybenzamide

Medicinal Chemistry Chemical Biology Drug Discovery

Researchers requiring a structurally unique benzamide building block for SAR exploration face limited commercial availability of the thiophen-2-yl variant. This compound features a 3,5-dimethoxybenzamide core linked to a thiophen-2-yl-ethyl-dimethylamine moiety, creating a distinct pharmacophore versus the thiophen-3-yl analog (CAS 946373-34-8). • Research-grade benzamide building block for organic synthesis and SAR differentiation studies • Thiophen-2-yl substitution pattern enables head-to-head comparator evaluation against thiophen-3-yl analogs • In stock with competitive pricing; quote upon request for standard research quantities

Molecular Formula C17H22N2O3S
Molecular Weight 334.43
CAS No. 850150-41-3
Cat. No. B2804282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3,5-dimethoxybenzamide
CAS850150-41-3
Molecular FormulaC17H22N2O3S
Molecular Weight334.43
Structural Identifiers
SMILESCN(C)C(CNC(=O)C1=CC(=CC(=C1)OC)OC)C2=CC=CS2
InChIInChI=1S/C17H22N2O3S/c1-19(2)15(16-6-5-7-23-16)11-18-17(20)12-8-13(21-3)10-14(9-12)22-4/h5-10,15H,11H2,1-4H3,(H,18,20)
InChIKeyDVASHWAMUHPNAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guidance: Synthetic Benzamide Building Block


N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3,5-dimethoxybenzamide (CAS 850150-41-3) is a synthetic benzamide derivative characterized by a 3,5-dimethoxybenzamide core linked to a thiophen-2-yl-ethyl-dimethylamine moiety. This compound is primarily utilized as a research chemical and building block in organic synthesis. A comprehensive search of primary literature, patents, and authoritative databases (including ChEMBL, BindingDB, and PubMed) conducted at the time of this analysis did not identify any peer-reviewed studies or patent examples containing quantitative bioactivity, selectivity, or physicochemical data for this specific compound. All currently available online descriptions originate from sources excluded from this guide per the defined exclusion criteria. Consequently, the baseline pharmacological and industrial profile cannot be established with verifiable, citable evidence.

Why This Benzamide Cannot Be Substituted


In the absence of quantitative structural-activity relationship (SAR) data for this specific compound, any claim regarding its differentiation from close analogs remains strictly inferential based on chemical class. Benzamide derivatives bearing thiophene and dimethylaminoethyl substituents are a structurally diverse group known to interact with various targets, including GPCRs and enzymes. The precise substitution pattern—3,5-dimethoxy on the benzamide and a thiophen-2-yl rather than thiophen-3-yl—creates a unique pharmacophore whose impact on potency, selectivity, and physicochemical properties (e.g., lipophilicity, metabolic stability) cannot be predicted from generic class knowledge alone [1]. Therefore, generic substitution without compound-specific comparative data carries the significant risk of selecting an analog with materially different biological or physicochemical behavior. Procurement decisions should be deferred until head-to-head quantitative evidence is generated [1].

Quantitative Evidence: No Data Available


No Comparator-Based Quantitative Data

An exhaustive search of public databases (PubMed, ChEMBL, BindingDB, Google Patents, PubChem) did not return any primary research articles, patents, or curated bioactivity records containing quantitative assay data for N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3,5-dimethoxybenzamide (CAS 850150-41-3). No IC50, Ki, EC50, selectivity, pharmacokinetic, or physicochemical profiling data were found for this compound. Consequently, no direct head-to-head comparison with a structurally defined analog, no cross-study comparable data set, and no class-level quantitative inference can be constructed at this time. All online references to the compound trace back to excluded vendor or aggregator sites and do not meet the evidence admission criteria of this guide.

Medicinal Chemistry Chemical Biology Drug Discovery

Application Scenarios (Current Evidence)


Research Tool Selection: No Supporting Data

Currently, the compound cannot be recommended for any defined research or industrial application scenario. The absence of any quantitative, comparator-based evidence means that its utility, potency, selectivity, and safety profile relative to existing tool compounds or reference standards are completely unknown. Any application claim would be purely speculative and is prohibited under this evidence guide’s rules.

SAR/Lead Optimization: No Data to Justify Use

Procurement for structure-activity relationship (SAR) studies is not supported by the current evidence base. In lead optimization, selection of a compound over its close analogs requires a demonstrated differential advantage in at least one key parameter (e.g., target potency, selectivity, stability). No such data exist for this compound. Researchers are advised to either generate primary data on the compound or select alternative analogs with established, publicly available SAR profiles.

Reference Standard Use: Lacking Bioactivity Data

The compound cannot serve as a qualified reference standard or control in biological assays. Reputable reference standards require characterized identity, purity, stability, and known bioactivity under defined assay conditions. Without any validated bioactivity or stability data from admissible sources, this compound fails to meet the minimum requirements for a reference material.

Quote Request

Request a Quote for N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.